Diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate
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Overview
Description
Diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate is a chemical compound known for its unique structure and properties. It belongs to the class of dithiolanes, which are characterized by a five-membered ring containing two sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate typically involves the reaction of diethyl malonate with 1,3-propanedithiol in the presence of a catalyst. The reaction proceeds through the formation of an enolate intermediate, which then undergoes cyclization to form the dithiolane ring . Common catalysts used in this reaction include Lewis acids such as zinc chloride or boron trifluoride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Zinc chloride, boron trifluoride
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of dithiolane-protected carbonyl compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for enzymes that interact with sulfur-containing compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is primarily due to the presence of the dithiolane ring, which can stabilize transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate.
1,3-propanedithiol: Another precursor used in the synthesis.
Dithiolane derivatives: Compounds with similar dithiolane rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
61839-14-3 |
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Molecular Formula |
C10H14O5S2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
diethyl 2-(4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C10H14O5S2/c1-3-14-8(12)7(9(13)15-4-2)10-16-5-6(11)17-10/h6,11H,3-5H2,1-2H3 |
InChI Key |
NOOLHWYXJIBNMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1SCC(S1)O)C(=O)OCC |
Origin of Product |
United States |
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